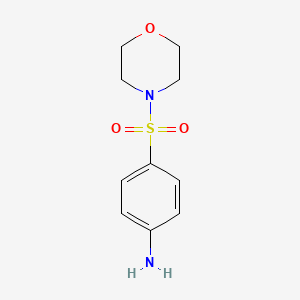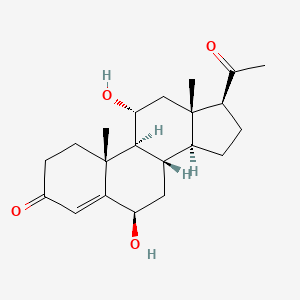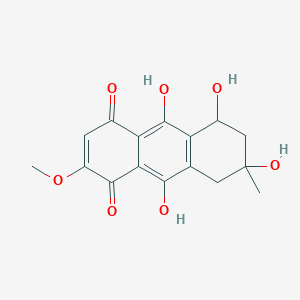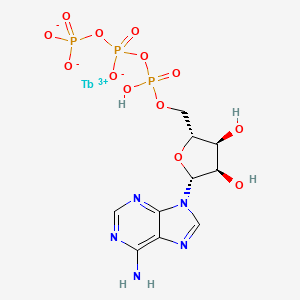
Tb-Ftp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tb-Ftp is a unique compound that combines formycin triphosphate, a nucleotide analog, with terbium, a rare earth metal. This complex is known for its fluorescent properties and is used as a spectroscopic probe in various biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of formycin triphosphate-terbium complex involves the combination of formycin triphosphate with terbium ions. The reaction typically requires the presence of magnesium ions to facilitate the hydrolysis of formycin triphosphate by H±ATPase. When combined with terbium ions, formycin triphosphate and ATP are no longer hydrolyzed .
Industrial Production Methods
The process may include purification steps such as chromatography to isolate the desired complex .
Analyse Chemischer Reaktionen
Types of Reactions
Tb-Ftp undergoes various types of reactions, including:
Hydrolysis: In the presence of magnesium ions, formycin triphosphate is hydrolyzed by H±ATPase.
Complexation: The formation of the complex with terbium ions.
Common Reagents and Conditions
Magnesium ions: Essential for the hydrolysis of formycin triphosphate.
Terbium ions: Required for the formation of the complex.
Major Products
The major product of these reactions is the formycin triphosphate-terbium complex itself, which exhibits enhanced fluorescent properties .
Wissenschaftliche Forschungsanwendungen
Tb-Ftp has several scientific research applications:
Spectroscopic Probe: Used as a novel spectroscopic probe for studying phosphoryl transfer enzymes.
Biochemical Studies: Employed in the study of nucleotide binding sites and enzyme mechanisms.
Fluorescence Studies: Utilized for its fluorescent properties in various biochemical assays.
Wirkmechanismus
The mechanism of action of formycin triphosphate-terbium complex involves its binding to nucleotide sites on enzymes such as H±ATPase. The complex’s fluorescent properties are enhanced upon binding, allowing researchers to study the active sites of enzymes and monitor enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate-terbium complex: Another nucleotide-terbium complex used in similar biochemical studies.
Guanosine triphosphate-terbium complex: Similar in function and used for studying nucleotide binding sites.
Uniqueness
Tb-Ftp is unique due to its specific binding properties and enhanced fluorescence, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
107870-98-4 |
|---|---|
Molekularformel |
C10H13N5O13P3T |
Molekulargewicht |
663.08 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;terbium(3+) |
InChI |
InChI=1S/C10H16N5O13P3.Tb/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+3/p-3/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
PSLLFKJOYFNXDT-MCDZGGTQSA-K |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |
Synonyme |
formycin triphosphate-terbium complex Tb-FTP terbium-formycin triphosphate complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


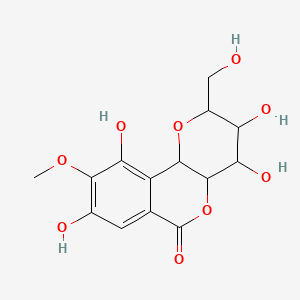
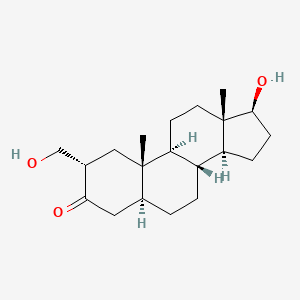
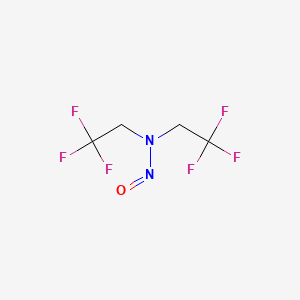

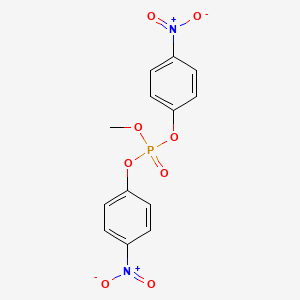


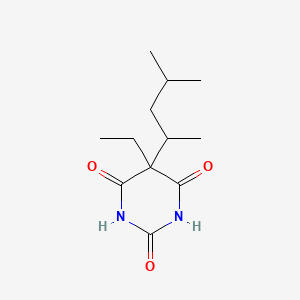
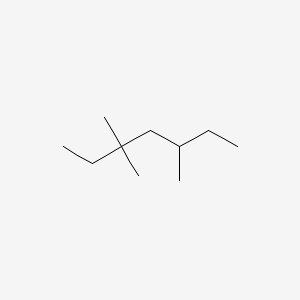
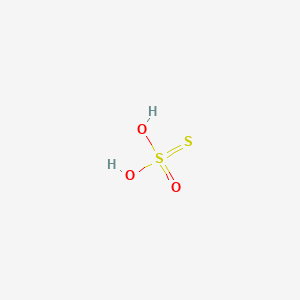
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)
